Neodymium(III) chloride

描述

Significance of Neodymium(III) Chloride in Modern Chemical Science

The significance of this compound in contemporary chemical science is multifaceted, stemming from its role as a precursor to neodymium-based materials and its utility as a catalyst. It is the most common starting material for the production of neodymium metal, which is a critical component of high-strength neodymium-iron-boron (NdFeB) permanent magnets. wikipedia.orgnanorh.com These magnets are indispensable in a wide array of modern technologies, including electric motors, hard disk drives, and magnetic resonance imaging (MRI) machines. nanorh.com

Beyond its role in magnet production, this compound is a crucial component in the fabrication of lasers and optical fibers. wikipedia.orgaemree.com Neodymium ions, sourced from the chloride, are used as dopants in various solid-state laser materials, such as neodymium-doped yttrium aluminum garnet (Nd:YAG). nanorh.comchemimpex.com These lasers have widespread applications in industrial manufacturing, medical procedures, and scientific research. nanorh.com The compound is also employed in the production of phosphors for fluorescent lighting and displays. nanorh.com

In the realm of catalysis, this compound, often in combination with organometallic compounds, serves as an effective catalyst for the polymerization of dienes, leading to the production of synthetic rubbers like polybutadiene (B167195) and polyisoprene. wikipedia.orgthermofisher.com Furthermore, it is utilized as a Lewis acid catalyst in organic synthesis, facilitating various chemical transformations with high efficiency and selectivity. chemimpex.comresearchgate.net Its application extends to environmental chemistry, where it is used to modify titanium dioxide, enhancing its photocatalytic activity for the decomposition of pollutants under visible light. wikipedia.org

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved considerably over time, moving from fundamental studies of its properties to its application in sophisticated technologies. Initially, research focused on the extraction of neodymium from minerals like monazite (B576339) and bastnäsite and the synthesis of the pure chloride. wikipedia.org A significant area of early investigation was the development of methods to produce anhydrous NdCl₃ from its hydrated form, as simple heating leads to hydrolysis. wikipedia.orgchemeurope.com This led to the development of techniques involving heating with ammonium (B1175870) chloride or thionyl chloride. wikipedia.orgchemeurope.com

A notable shift in research has been the exploration of chloride-based molten salt electrolysis for the production of neodymium metal as a more environmentally sustainable alternative to the traditional fluoride-based process, which can release greenhouse gases. researcher.liferesearchgate.net This newer approach aims to recycle the chlorine gas produced at the anode, creating a more closed-loop system. researcher.life

In recent decades, there has been a surge in research exploring the catalytic applications of this compound. Its role as a Lewis acid catalyst in organic synthesis has been a particularly active area of investigation, with studies demonstrating its effectiveness in promoting a variety of reactions. researchgate.netkuleuven.be Research has also focused on its use in materials science, including the development of advanced ceramics, magnetic alloys, and luminescent materials. nanorh.comchemimpex.com Spectroscopic studies have also been crucial in understanding the complexation and behavior of this compound in different solvent systems and at various temperatures, providing fundamental insights into its chemical nature. researchgate.netresearchgate.net

Scope of Academic Inquiry into this compound Systems

The academic inquiry into this compound systems is broad and interdisciplinary, encompassing fundamental chemistry, materials science, and engineering. Key areas of investigation include:

Synthesis and Characterization: A significant body of research is dedicated to the synthesis of both anhydrous and hydrated forms of this compound with high purity. wikipedia.orgmdpi.com This includes studies on the chlorination of neodymium oxide and the control of reaction conditions to prevent the formation of oxychlorides. researcher.lifemdpi.com Characterization of the structural, thermal, and spectroscopic properties of the compound and its complexes remains an active area of research. wikipedia.orgchemeurope.comresearchgate.net

Catalysis: The catalytic activity of this compound is a major focus of academic research. This includes its use as a Ziegler-Natta type catalyst for polymerization reactions and as a Lewis acid catalyst for a wide range of organic transformations, such as the synthesis of heterocyclic compounds. wikipedia.orgresearchgate.net Studies often focus on improving catalyst efficiency, selectivity, and reusability. kuleuven.be

Materials Science: Researchers are exploring the use of this compound as a precursor for the synthesis of a variety of advanced materials. This includes the production of neodymium metal for high-performance magnets, the doping of laser crystals and optical fibers, and the creation of luminescent materials and phosphors. nanorh.comchemimpex.commsesupplies.com Its role in modifying the properties of other materials, such as enhancing the photocatalytic activity of titanium dioxide, is also being investigated. wikipedia.orgvwr.com

Electrochemistry: The electrochemical behavior of this compound in molten salt systems is a critical area of study for the development of more efficient and environmentally friendly methods for neodymium metal production. researcher.liferesearchgate.netresearchgate.net Research in this area investigates reaction mechanisms, coulombic efficiency, and the development of stable anodes. researcher.life

Solution Chemistry and Speciation: Understanding the behavior of this compound in different solvents is fundamental to its application. Spectroscopic studies are employed to investigate the formation of various neodymium chloride complexes in aqueous and non-aqueous solutions at different temperatures and pressures, providing crucial thermodynamic data for geochemical and industrial process modeling. wikipedia.orgresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Anhydrous (NdCl₃) | Hexahydrate (NdCl₃·6H₂O) |

| Molar Mass | 250.60 g/mol chemimpex.com | 358.69 g/mol chemimpex.com |

| Appearance | Mauve-colored powder wikipedia.org | Purple crystalline powder chemimpex.commsesupplies.com |

| Density | 4.13 g/cm³ wikipedia.org | 4.13 g/cm³ (anhydrous basis) msesupplies.com |

| Melting Point | 759 °C wikipedia.org | 124 °C chemimpex.com |

| Boiling Point | 1,600 °C wikipedia.org | Decomposes |

| Solubility in Water | Readily soluble wikipedia.org | 967 g/L at 20 °C msesupplies.com |

| Solubility in Ethanol (B145695) | 0.445 kg/L wikipedia.org | Soluble aemree.com |

| Crystal Structure | Hexagonal (UCl₃ type) wikipedia.org | - |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings/Significance |

| Materials Science | Precursor for NdFeB magnets | Essential for producing high-strength permanent magnets used in various high-tech applications. nanorh.comchemimpex.com |

| Optics & Photonics | Doping of laser materials (e.g., Nd:YAG) and optical fibers | Enables the fabrication of high-power lasers and fiber amplifiers for industrial and medical use. nanorh.comaemree.comchemimpex.com |

| Catalysis | Polymerization of dienes | In combination with organoaluminum compounds, it catalyzes the formation of synthetic rubbers. wikipedia.orgthermofisher.com |

| Catalysis | Lewis acid in organic synthesis | Efficiently catalyzes various reactions, such as the synthesis of pyrazolo-phthalazine derivatives. researchgate.net |

| Environmental Chemistry | Modification of TiO₂ photocatalysts | Enhances the catalytic activity of titanium dioxide under visible light for pollutant degradation. wikipedia.orgvwr.com |

| Electrochemistry | Electrolyte for neodymium production | Research into chloride-based molten salt electrolysis offers a potentially more sustainable route to neodymium metal. researcher.liferesearchgate.net |

属性

分子式 |

NdCl3 Cl3Nd |

|---|---|

分子量 |

250.60 g/mol |

IUPAC 名称 |

neodymium(3+);trichloride |

InChI |

InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 |

InChI 键 |

ATINCSYRHURBSP-UHFFFAOYSA-K |

规范 SMILES |

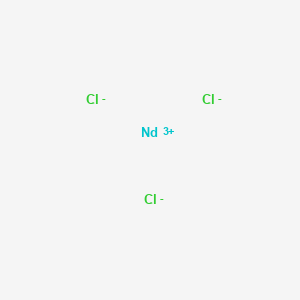

[Cl-].[Cl-].[Cl-].[Nd+3] |

产品来源 |

United States |

Synthetic Methodologies for Neodymium Iii Chloride and Its Derivatives

Anhydrous Neodymium(III) Chloride Synthesis Routes

The preparation of anhydrous NdCl₃ is critical for many applications, particularly in metallurgy and the synthesis of organometallic compounds, as the presence of water can lead to the formation of undesirable oxides or hydroxides at high temperatures.

Chlorination of Neodymium Oxides with Ammonium (B1175870) Chloride

Nd₂O₃ + 6 NH₄Cl → 2 NdCl₃ + 6 NH₃ + 3 H₂O wikipedia.org

The reaction mechanism involves the thermal decomposition of ammonium chloride to ammonia (B1221849) (NH₃) and hydrogen chloride (HCl), with the in-situ generated HCl reacting with the neodymium oxide. A critical aspect of this synthesis is the suppression of the intermediate product, neodymium oxychloride (NdOCl). mdpi.comresearcher.life Thermodynamic analysis indicates that using an excess of ammonium chloride enhances the driving force of the reaction and reduces the formation of NdOCl. mdpi.comresearchgate.net

Research has shown that the optimal conditions for this reaction, to achieve a high conversion rate and purity, include controlling the reaction temperature, the molar ratio of reactants, and the reaction time. mdpi.com For instance, a study demonstrated that a high conversion rate of 98.65% to single-phase anhydrous NdCl₃ could be achieved in an argon gas environment with controlled oxygen and moisture levels. researcher.life The reaction is typically carried out by heating the mixture to around 400 °C. wikipedia.orgchemeurope.com

| Parameter | Optimal Condition/Observation | Source(s) |

| Chlorinating Agent | Ammonium Chloride (NH₄Cl) | atlas.jpmdpi.com |

| Starting Material | Neodymium(III) Oxide (Nd₂O₃) | atlas.jpmdpi.com |

| Key Intermediate | Neodymium Oxychloride (NdOCl) | mdpi.comresearcher.life |

| Reaction Temperature | ~306-400 °C | wikipedia.orgresearchgate.netchemeurope.com |

| Atmosphere | Inert (e.g., Argon) | atlas.jpmdpi.com |

| Reactant Ratio | Excess NH₄Cl to suppress NdOCl formation | mdpi.comresearchgate.net |

| Purity Achievement | Up to 98.65% conversion to anhydrous NdCl₃ | researcher.life |

Reaction of Neodymium Metal with Halogens or Hydrogen Halides

An alternative, though less economical, route to anhydrous this compound involves the direct reaction of neodymium metal with either chlorine gas (Cl₂) or hydrogen chloride (HCl) gas. wikipedia.orgchemeurope.com This method is often reserved for research purposes due to the high cost of neodymium metal. wikipedia.org

The reactions are as follows:

2 Nd(s) + 3 Cl₂(g) → 2 NdCl₃(s) webelements.comscienceinfo.com 2 Nd(s) + 6 HCl(g) → 2 NdCl₃(aq) + 3 H₂(g) chemistrycool.com

The reaction with chlorine is a direct combination reaction, while the reaction with hydrogen chloride is a displacement reaction that produces hydrogen gas. webelements.comscienceinfo.comchemistrycool.com Neodymium metal readily reacts with halogens to form the corresponding neodymium(III) halides. webelements.comscienceinfo.com

Dehydration of Hydrates via Thermal and Chemical Pathways

This compound readily absorbs water from the atmosphere to form the purple-colored hexahydrate, NdCl₃·6H₂O. wikipedia.orgchemeurope.com Simple heating of this hydrate (B1144303) to obtain the anhydrous form is impractical as it leads to hydrolysis and the formation of neodymium oxychloride (NdOCl). wikipedia.org

To circumvent this, several dehydration strategies are employed:

Thermal Dehydration with Ammonium Chloride: This is a widely used and effective method. The hydrate is slowly heated to 400 °C in a high vacuum in the presence of 4-6 equivalents of ammonium chloride. wikipedia.orgchemeurope.com The ammonium chloride serves to create a dehydrating atmosphere and reacts with any water produced, preventing the hydrolysis of NdCl₃.

Chemical Dehydration with Thionyl Chloride: Another effective method involves heating the hydrate with an excess of thionyl chloride (SOCl₂) for several hours. wikipedia.orgchemeurope.com Thionyl chloride reacts with water to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed, driving the dehydration to completion.

| Dehydration Method | Reagent | Key Conditions | Product | Source(s) |

| Thermal Dehydration | Ammonium Chloride (NH₄Cl) | Slow heating to 400 °C under high vacuum | Anhydrous NdCl₃ | wikipedia.orgchemeurope.com |

| Chemical Dehydration | Thionyl Chloride (SOCl₂) | Heating with excess reagent for several hours | Anhydrous NdCl₃ | wikipedia.orgchemeurope.com |

High-Temperature Sublimation for Purification

After its initial synthesis, this compound is often purified by high-temperature sublimation under a high vacuum. wikipedia.orgchemeurope.com This process separates the volatile NdCl₃ from less volatile impurities, such as neodymium oxychloride and other metal oxides, yielding a product of higher purity.

Preparation of this compound Hydrates

This compound hydrate, most commonly the hexahydrate (NdCl₃·6H₂O), is a purple crystalline solid. wikipedia.orgchemeurope.com It is typically prepared by dissolving Neodymium(III) oxide in hydrochloric acid followed by crystallization. gprareearth.comnist.gov

The reaction is: Nd₂O₃ + 6 HCl + 9 H₂O → 2 NdCl₃·6H₂O gprareearth.com

The resulting solution is evaporated to a paste-like consistency, which upon cooling, crystallizes to form the hexahydrate. nist.gov This hydrated form is stable for storage and can be converted back to the anhydrous form when needed. wikipedia.org this compound hydrate is highly soluble in water and also soluble in ethanol (B145695). chemeurope.com

Synthesis of this compound Complexes and Organometallics

This compound serves as a versatile starting material for the synthesis of a wide range of coordination complexes and organometallic compounds. researchgate.netchemimpex.com These complexes are of interest for their potential applications in catalysis, luminescence, and materials science. researchgate.netchemimpex.com

The synthesis of these derivatives typically involves the reaction of anhydrous or hydrated this compound with an appropriate ligand in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343). researchgate.net The choice of precursor (anhydrous vs. hydrated) can be critical, as the presence of water can interfere with the reaction or lead to the formation of different products. google.com

Examples of synthetic strategies include:

Reaction with Alkoxides: this compound reacts with sodium isopropoxide in isopropyl alcohol to form a neodymium isopropoxide complex. iaea.org

Reaction with Phosphonate (B1237965) Esters: Lanthanide complexes can be synthesized by reacting [Nd(H₂O)₆Cl₃] with phosphonate ester ligands in ethanol. mdpi.com

Formation of Organometallic Cations: The substitution of borohydride (B1222165) groups in Nd(BH₄)₃(THF)₃ with cyclic ligands like cyclopentadienyl (B1206354) has been used to prepare organometallic bisborohydride complexes. academie-sciences.fr

Schiff Base Complexes: Complexes of Nd(III) can be prepared by reacting an ethanolic solution of the metal salt with a Schiff base ligand. researchgate.net

The synthesis of soluble neodymium chloride complexes is particularly important for applications in catalysis, such as polymerization. chemimpex.comgoogle.com For instance, a method has been developed to produce a soluble neodymium chloride complex using neodymium chloride aqueous solution and dialkyl phosphite (B83602), avoiding the need for the strictly anhydrous precursor. google.com

| Complex/Organometallic Type | Precursor(s) | Ligand/Reagent(s) | Solvent(s) | Source(s) |

| Neodymium Isopropoxide Complex | This compound | Sodium isopropoxide | Isopropyl alcohol | iaea.org |

| Phosphonate Ester Complexes | [Nd(H₂O)₆Cl₃] | Phosphonate ester ligands | Ethanol | mdpi.com |

| Organometallic Bisborohydride Complexes | Nd(BH₄)₃(THF)₃ | Cyclopentadienyl salts | THF | academie-sciences.fr |

| Schiff Base Complexes | This compound | Schiff base ligands | Ethanol | researchgate.net |

| Soluble Dialkyl Phosphite Complex | Neodymium chloride aqueous solution | Dialkyl phosphite | - | google.com |

Complexation with Organic Ligands

This compound is a common starting material for the synthesis of complex organometallic compounds. researchgate.net These reactions typically involve the use of hydrated or anhydrous neodymium salts, such as the chloride, nitrate (B79036), or oxide, which react with appropriate organic ligands. researchgate.net Solvents like Toluene, Tetrahydrofuran (THF), and benzene (B151609) are frequently used in these syntheses. researchgate.net

The complexation of Neodymium(III) with various organic ligands leads to compounds with interesting properties and coordination geometries. For instance, the reaction of hydrated this compound with the β-diketonate ligand 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfpd) and other ligands like diphenyl sulfoxide (B87167) (dpso), dibutyl sulfoxide (dbso), and triphenylphosphine (B44618) oxide (tppo) results in near-infrared (NIR) emitting ternary neodymium complexes. rsc.org X-ray analysis of these complexes shows that the neodymium ion can be either nona-coordinated or octa-coordinated, adopting distorted square antiprismatic or monocapped square antiprism geometries. rsc.org

Another example involves the solvothermal reaction of this compound with biphenyl-4,4'-dicarboxylic acid in N,N'-dimethylformamide (DMF), which yields a three-dimensional complex. researchgate.net In this structure, the eight-coordinated Nd(III) atoms are bonded to seven oxygen atoms from the dicarboxylate ligands and one oxygen atom from a DMF molecule. researchgate.net

The reaction between this compound and dialkyl phosphite can form a this compound-dialkyl phosphite complex. google.com A notable characteristic of this complex is its solubility in aliphatic hydrocarbon solvents like hexane, a property not shared by this compound itself. google.com

Furthermore, research has demonstrated the complexation of Nd(III) with the bis-lactam-1,10-phenanthroline (BLPhen) ligand in dichloroethane (DCE). acs.org Depending on the ligand-to-metal ratio, complexes with 1:1 or 2:1 stoichiometries are formed. acs.org First-principles molecular dynamics simulations have shown strong coordination bonds between the Nd(III) ion and the nitrogen and oxygen atoms of the BLPhen ligand. acs.org

Below is a table summarizing various organic ligands used in the synthesis of Neodymium(III) complexes.

| Ligand(s) | Precursor(s) | Solvent(s) | Resulting Complex / Product | Key Finding |

| 1,1,1,5,5,5-hexafluoropentane-2,4-dione (Hhfpd), diphenyl sulfoxide (dpso), H₂O | Hydrated Nd(III) chlorides | Not specified | [Nd(hfpd)₃(dpso)(H₂O)₂]·(H₂O) | Nona-coordinated Nd ion with a monocapped square antiprism geometry. rsc.org |

| Hhfpd, dibutyl sulfoxide (dbso), H₂O | Hydrated Nd(III) chlorides | Not specified | [Nd(hfpd)₃(dbso)(H₂O)] | Octa-coordinated Nd ion with a distorted square antiprismatic geometry. rsc.org |

| Hhfpd, triphenylphosphine oxide (tppo) | Hydrated Nd(III) chlorides | Not specified | [Nd(hfpd)₃(tppo)₂] | Octa-coordinated Nd ion with a distorted square antiprismatic geometry. rsc.org |

| Biphenyl-4,4'-dicarboxylic acid (bpdc), N,N'-dimethylformamide (DMF) | This compound | DMF | {[Nd(bpdc)₁.₅(DMF)]·1.4DMF}n | Formation of a 3D polymer with eight-coordinated Nd(III) centers. researchgate.net |

| Dialkyl phosphite | Neodymium trichloride (B1173362), ethanol | Hexane | Neodymium chloride-dialkyl phosphite complex | The resulting complex is soluble in aliphatic hydrocarbon solvents. google.com |

| Bis-lactam-1,10-phenanthroline (BLPhen) | Nd(NO₃)₃ | Dichloroethane (DCE) | 1:1 and 2:1 Nd(III):BLPhen complexes | Forms stable complexes with Nd-N bond distances around 2.69-2.72 Å. acs.org |

| Lansoprazole (B1674482), Uracil | Neodymium(III) nitrate hexahydrate | Ethanol/Water | Ternary Neodymium(III) complex | Uracil acts as a chelating ligand, binding through its carbonyl oxygen and a nitrogen atom. asianpubs.org |

Formation of Inorganic this compound Derivatives

This compound serves as a versatile precursor for a range of inorganic neodymium compounds through various high-temperature reactions. wikipedia.org These reactions often involve the substitution of the chloride anion with other non-metal anions.

For example, reacting this compound with hydrogen sulfide (B99878) at approximately 1100 °C produces neodymium sulfide (Nd₂S₃). wikipedia.org Similarly, high-temperature reactions with ammonia and phosphine (B1218219) yield neodymium nitride (NdN) and neodymium phosphide (B1233454) (NdP), respectively. wikipedia.org The addition of hydrofluoric acid to this compound results in the formation of neodymium fluoride (B91410). wikipedia.org

Heating this compound in the presence of water vapor or silica (B1680970) leads to the formation of neodymium oxochloride (NdOCl). wikipedia.org Furthermore, the reduction of this compound with neodymium metal at temperatures exceeding 650 °C yields neodymium(II) chloride (NdCl₂). wikipedia.org A specific neodymium isopropoxide chloride derivative, Nd₆[OCH(CH₃)₂]₁₇Cl, has also been synthesized. acs.org

The table below details the synthesis of various inorganic derivatives from this compound.

| Reactant(s) | Conditions | Product |

| Hydrogen sulfide (H₂S) | ~1100 °C | Neodymium sulfide (Nd₂S₃) wikipedia.org |

| Ammonia (NH₃) | High temperature | Neodymium nitride (NdN) wikipedia.org |

| Phosphine (PH₃) | High temperature | Neodymium phosphide (NdP) wikipedia.org |

| Hydrofluoric acid | Not specified | Neodymium fluoride wikipedia.org |

| Water vapor (H₂O) | Heating | Neodymium oxochloride (NdOCl) wikipedia.org |

| Silica (SiO₂) | Heating | Neodymium oxochloride (NdOCl) wikipedia.org |

| Neodymium metal (Nd) | >650 °C | Neodymium(II) chloride (NdCl₂) wikipedia.org |

| Isopropanol | Not specified | Neodymium isopropoxide chloride (Nd₆[OCH(CH₃)₂]₁₇Cl) acs.org |

Methodologies for Anaerobic Synthesis

The synthesis of anhydrous this compound and certain derivatives requires strict anaerobic conditions to prevent the formation of oxides or oxychlorides and to handle highly reactive organometallic reagents. wikipedia.orgmdpi.com this compound is hygroscopic and rapidly absorbs water from the air to form the hexahydrate, NdCl₃·6H₂O. wikipedia.org

One primary anaerobic method is the dehydration of the hexahydrate. This can be achieved by slowly heating the hydrated salt to 400 °C under high vacuum in the presence of 4-6 equivalents of ammonium chloride. wikipedia.org The ammonium chloride helps to suppress the formation of neodymium oxochloride. wikipedia.org An alternative dehydration method involves heating the hydrate with an excess of thionyl chloride for several hours. wikipedia.org

Direct synthesis from neodymium metal is another anaerobic route, though less economical. It involves reacting the metal with hydrogen chloride or chlorine gas. wikipedia.org After preparation, the anhydrous NdCl₃ is often purified by high-temperature sublimation under a high vacuum. wikipedia.org

A method for producing anhydrous this compound involves the solid-state reaction of neodymium oxide (Nd₂O₃) with ammonium chloride (NH₄Cl). mdpi.com To achieve a high conversion rate and prevent the formation of hydrated or oxychloride impurities, this process must be carried out in a controlled inert atmosphere, such as an argon-filled glovebox with very low levels of oxygen and moisture. mdpi.com A study found that a chlorination conversion rate of 98.65% to single-phase anhydrous NdCl₃ could be achieved under these controlled conditions. mdpi.com

The production of neodymium metal from this compound is also an anaerobic process. It involves the electrolysis of a molten mixture of anhydrous NdCl₃ and other chlorides like NaCl, KCl, or LiCl at around 700 °C in an argon atmosphere. wikipedia.org

| Objective | Method | Reagents | Conditions | Key Aspect |

| Dehydration of NdCl₃·6H₂O | Thermal Dehydration | NdCl₃·6H₂O, Ammonium chloride | Slow heating to 400 °C, high vacuum | Ammonium chloride suppresses NdOCl formation. wikipedia.org |

| Dehydration of NdCl₃·6H₂O | Chemical Dehydration | NdCl₃·6H₂O, Thionyl chloride | Heating for several hours | Thionyl chloride acts as a dehydrating and chlorinating agent. wikipedia.org |

| Direct Synthesis | Chlorination of Metal | Neodymium metal, Hydrogen chloride or Chlorine | Not specified | Not economical for large scale. wikipedia.org |

| Synthesis from Oxide | Solid-State Reaction | Neodymium oxide (Nd₂O₃), Ammonium chloride (NH₄Cl) | Heating in a controlled argon atmosphere (<0.01 ppm H₂O) | Prevents formation of hydrated and oxychloride impurities. mdpi.com |

| Production of Nd metal | Molten Salt Electrolysis | Anhydrous NdCl₃, NaCl/KCl/LiCl | ~700 °C, Argon atmosphere | Anaerobic environment prevents oxidation of the produced neodymium metal. wikipedia.org |

Structural Elucidation and Characterization of Neodymium Iii Chloride Systems

Solid-State Crystal Structures of Neodymium(III) Chloride

Anhydrous this compound (NdCl₃) adopts a hexagonal crystal structure, specifically the uranium trichloride (B1173362) (UCl₃) type. wikipedia.orgchemeurope.com This structure is common among many lanthanide and actinide trichlorides and tribromides. wikipedia.org The crystal system is hexagonal, with the space group P6₃/m. wikipedia.orgmaterialsproject.orgosti.gov The lattice constants for this structure are reported as a = 0.73988 nm and c = 0.42423 nm. wikipedia.org

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| a (nm) | 0.73988 wikipedia.org |

| c (nm) | 0.42423 wikipedia.org |

| Formula Units (Z) | 2 wikipedia.org |

This table summarizes the key crystallographic parameters for the anhydrous form of this compound.

In the solid state, the neodymium(III) ion in anhydrous NdCl₃ exhibits a nine-coordinate geometry. wikipedia.orgchemeurope.commaterialsproject.org This coordination environment is described as a tricapped trigonal prismatic geometry. wikipedia.orgshef.ac.uknih.gov This specific arrangement involves the Nd³⁺ ion being bonded to nine chloride ions. Within this geometry, there are two distinct sets of Nd-Cl bond lengths: six shorter bonds at 2.90 Å and three longer bonds at 2.95 Å. materialsproject.org This high coordination number is characteristic of the larger lanthanide ions. The tricapped trigonal prismatic geometry is also observed in other neodymium complexes, such as those with glutarate and sulfate (B86663) ligands and in certain aqua complexes. researchgate.netnih.goviucr.orgresearchgate.net

This compound is hygroscopic and readily absorbs water to form a hexahydrate, NdCl₃·6H₂O. wikipedia.orgchemeurope.com This hydrated form presents as purple crystals. chemeurope.comchemicalbook.comprochemonline.com The crystal structure of the hexahydrate reveals that the neodymium ion is coordinated by water molecules. In aqueous solutions, the predominant species is [Nd(H₂O)₈]³⁺, indicating an eight-fold coordination of the neodymium ion by water molecules. wikipedia.org A detailed single-crystal structure determination of a neodymium chloride-ribopyranose pentahydrate complex, NdCl₃·C₅H₁₀O₅·5H₂O, showed the Nd³⁺ ion to be nine-coordinated. nih.gov This coordination sphere is composed of five oxygen atoms from water molecules, three oxygen atoms from the hydroxyl groups of the ribopyranose, and one chloride ion. nih.gov

Crystal Structures of this compound Complexes

The reaction of this compound with sodium isopropoxide in isopropyl alcohol yields a complex crystalline structure. iaea.orgosti.govresearchgate.net X-ray crystallography has identified this complex as hexaisopropoxynona-μ-isopropoxy-di-μ₃-isopropoxy-μ₆-chloro-hexaneodymium, with the formula Nd₆(OCH(CH₃)₂)₁₇Cl. osti.govresearchgate.net The six neodymium atoms in this structure form a trigonal prism that is centered around the chlorine atom. osti.govresearchgate.net

The coordination of the isopropoxide groups is varied: six are terminal, nine are edge-bridging, and two bridge a trigonal face of the prism. osti.govresearchgate.net This results in oxygen atoms with coordination numbers of two, three, and four. researchgate.net The average Nd-Cl bond distance in this complex is 3.05 Å. osti.govresearchgate.net The average Nd-O distances are dependent on the coordination of the oxygen atom, being approximately 2.05 Å for unidentate, 2.36 Å for bidentate, and 2.45 Å for tridentate oxygen atoms. osti.govresearchgate.net

Table 2: Selected Bond Distances in Nd₆(OCH(CH₃)₂)₁₇Cl

| Bond | Average Distance (Å) |

| Nd-Cl | 3.05 (1) osti.govresearchgate.net |

| Nd-O (terminal) | 2.05 (2) osti.govresearchgate.net |

| Nd-O (edge-bridging) | 2.36 (4) osti.govresearchgate.net |

| Nd-O (face-bridging) | 2.45 (5) osti.govresearchgate.net |

This table presents the average bond lengths between neodymium and chlorine/oxygen atoms in the isopropoxide complex.

This compound forms complexes with bipyridine (bpy) ligands in the presence of water, leading to interesting crystal structures. A notable example is the complex with 2,4'-bipyridine (B1205877), which has the formula (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O. researchgate.netbakhtiniada.runsc.ru In this structure, the neodymium ion is not directly coordinated to the bipyridine. Instead, it exists as a nine-coordinate homoleptic mononuclear aqua complex, [Nd(H₂O)₉]³⁺. researchgate.netbakhtiniada.runsc.ru

The coordination geometry around the neodymium ion is a tricapped trigonal prism, formed by nine water molecules. researchgate.net The [Nd(H₂O)₉]³⁺ cation, the 2,4'-bipyridine molecule, the 2,4-bipyridinium cation, and the chloride anions are held together in the crystal lattice by a network of hydrogen bonds. researchgate.netbakhtiniada.ru The Nd-O bond distances in the aqua complex are in the range of 2.456 Å to 2.539 Å. researchgate.net

Metal-Ligand Binding Modes in Orotic Acid Complexes

The interaction between neodymium(III) ions and orotic acid (HOA) has been a subject of spectroscopic and theoretical investigation to determine the nature of their coordination. nih.gov Studies combining elemental analysis, infrared (IR) and Raman spectroscopy with quantum chemical calculations have been employed to elucidate the binding mode in these complexes. nih.govmdpi.com

In a synthesized neodymium(III) complex of orotic acid, with the proposed empirical formula Nd(OA)₂(OH)·3H₂O, the metal-ligand binding has been thoroughly analyzed. nih.gov Vibrational analysis, comparing the spectra of the complex with that of free orotic acid, indicates that the Nd(III) ion binds to the oxygen atoms of the carboxylate groups of the orotate (B1227488) ligands. nih.govoatext.com This mode of interaction is common for metal-orotate complexes. researchgate.net The analysis further suggests a mononuclear complex where each neodymium ion's coordination sphere includes two orotate ligands and one hydroxyl (OH⁻) ion. nih.gov Significant differences observed between the IR and Raman spectra of the complex and the free ligand confirm the coordination event. mdpi.com Theoretical calculations based on density functional theory (DFT) support these experimental findings and provide insight into the geometry of the complex. nih.gov

The calculated bond distances within the proposed complex structure offer a quantitative look at the coordination environment.

Calculated Neodymium-Oxygen Bond Distances in a Nd(III)-Orotate Complex

| Bond | Calculated Distance (Å) |

|---|---|

| Nd-O (carboxylate) | Varies |

| Nd-O (hydroxyl) | Varies |

Data derived from theoretical calculations on the proposed mononuclear complex. nih.gov

Advanced Diffraction Techniques in Structural Characterization

Diffraction methods are indispensable tools for the precise determination of the three-dimensional atomic arrangement in crystalline solids. For this compound and its derivatives, both X-ray and neutron diffraction have provided critical structural data.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the crystal structure of well-ordered solids. For anhydrous this compound (NdCl₃), SC-XRD studies have revealed a hexagonal crystal structure. wikipedia.org The Nd³⁺ ion is found in a nine-coordinate environment with a tricapped trigonal prismatic geometry. wikipedia.orgresearchgate.net This structure type is common to many lanthanide and actinide trichlorides. wikipedia.org

The utility of SC-XRD extends to more complex systems involving this compound. For instance, the structure of a solvothermal-synthesized three-dimensional complex, {[Nd(bpdc)₁.₅(DMF)]·1.4DMF}n, was determined using this technique. researchgate.net In this metal-organic framework, the Nd(III) atoms are eight-coordinated, binding to seven oxygen atoms from six different biphenyl-4,4'-dicarboxylate (bpdc) ligands and one oxygen atom from a dimethylformamide (DMF) molecule. researchgate.net

Another example is a this compound complex with 2,4'-bipyridine, which forms a nine-coordinate homoleptic mononuclear aqua-complex, (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O. researchgate.net The SC-XRD analysis showed that the Nd³⁺ ion is coordinated by nine water molecules, again adopting a tricapped trigonal prismatic geometry, and crystallizes in the triclinic P-1 space group. researchgate.net The study of various bis(phthalocyaninato)neodymium(III) polymorphs by SC-XRD has also allowed for detailed structural analysis, revealing an approximately square antiprism coordination geometry around the Nd³⁺ ion. chemrxiv.org

Crystallographic Data for this compound and Related Complexes

| Compound | Crystal System | Space Group | Nd³⁺ Coordination No. | Coordination Geometry |

|---|---|---|---|---|

| Anhydrous NdCl₃ | Hexagonal | P6₃/m | 9 | Tricapped trigonal prismatic |

| {[Nd(bpdc)₁.₅(DMF)]·1.4DMF}n | - | - | 8 | - |

| (bpyH)[Nd(H₂O)₉]Cl₄·bpy·H₂O | Triclinic | P-1 | 9 | Tricapped trigonal prismatic |

| Bis(phthalocyaninato)neodymium(III) | - | - | 8 | Square antiprism |

This table summarizes findings from multiple single-crystal X-ray diffraction studies. wikipedia.orgresearchgate.netresearchgate.netchemrxiv.org

Neutron Diffraction for Hydration Shell Analysis

While X-ray diffraction is powerful, neutron diffraction offers a significant advantage in accurately locating light atoms, particularly hydrogen (or its isotope deuterium, D), due to the nature of neutron scattering by atomic nuclei. mdpi.com This makes it an exceptionally valuable technique for studying the structure of water molecules in hydration shells around ions in solution. mdpi.com

Neutron diffraction studies have been conducted on this compound solutions to determine the structure of the hydration shells around both the Nd³⁺ cation and the Cl⁻ anion. It is generally accepted from neutron diffraction and other methods that the light lanthanide ions, including Nd³⁺, exist in aqueous solutions as nona-hydrates, [Nd(H₂O)₉]³⁺. researchgate.net

A specific neutron diffraction isotope substitution study on a 2.85 m solution of NdCl₃ in heavy water (D₂O) focused on the hydration environment of the chloride ion. osti.gov The experiment revealed that each Cl⁻ ion is surrounded by an average of 3.9 water molecules. osti.gov This hydration number is notably lower than the value of approximately 6 found in many other metal chloride solutions. osti.gov The study also determined the chlorine-deuterium internuclear distance to be 2.29 Å. osti.gov This was the first investigation of Cl⁻ hydration in the presence of a trivalent cation using this isotopic method. osti.gov

Neutron Diffraction Data for Hydration Shells in NdCl₃ Solution

| Ion | Hydration Number | Internuclear Distance (Å) |

|---|---|---|

| Nd³⁺ | 9 | - |

| Cl⁻ | 3.9 | Cl-D: 2.29 |

Data obtained from neutron diffraction studies on aqueous NdCl₃ solutions. researchgate.netosti.gov

Coordination Chemistry of Neodymium Iii Chloride Complexes

Ligand Design and Complexation Strategies

The synthesis of specific neodymium(III) chloride complexes relies on carefully designed ligands and strategic complexation conditions to control the coordination number, geometry, and properties of the resulting compound.

Trivalent lanthanide ions are hard acceptors and consequently form more stable complexes with oxygen-donor ligands. hbni.ac.in In aqueous solutions, the dominant species is the nona-aqua neodymium(III) ion, [Nd(H₂O)₉]³⁺, where nine water molecules coordinate directly to the metal center. hbni.ac.inresearchgate.net The coordination geometry of this aqua-complex is typically a tricapped trigonal prism. researchgate.net

Beyond simple hydration, NdCl₃ readily complexes with a variety of other oxygen-donor ligands. For instance, reactions with noncyclic linear polyethers (glymes) and crown ethers like 15-crown-5 (B104581) have been shown to yield complexes. hbni.ac.in In some cases, such as with 15-crown-5 in a acetonitrile/methanol (B129727) mixture, the interaction may not involve direct bonding to the Nd³⁺ ion but rather hydrogen bonding to the coordinated water molecules of species like [Nd(H₂O)₉]³⁺ and [NdCl₂(H₂O)₆]⁺. hbni.ac.in

Carboxylate ligands are another significant class of O-donors. Orotic acid, for example, coordinates to the Nd(III) ion through the oxygen atoms of its carboxylate group. mdpi.com Similarly, dicarboxylates like glutarate can act as linking ligands, connecting Nd(III) centers to form three-dimensional coordination polymers. iucr.org In a reported neodymium-glutarate-sulfate polymer, the Nd(III) ions exhibit a nine-coordinate tricapped trigonal prismatic geometry, bonding to oxygen atoms from water molecules, sulfate (B86663) anions, and the glutarate ligands. iucr.org

While interactions with N-donors are generally weaker than with O-donors, a vast number of Nd(III) complexes with nitrogen-containing ligands have been synthesized. hbni.ac.in These ligands are crucial in coordination chemistry for their ability to form stable chelate rings. nbu.ac.in

Phenanthroline and Bipyridine: These bidentate N-donor ligands are widely used in coordination chemistry. nbu.ac.in Neodymium(III) complexes with 1,10-phenanthroline (B135089) (phen), such as [Nd(Phen)₂(NO₃)₃], have been synthesized and characterized. researchgate.net A novel complex with 2,4'-bipyridine (B1205877) has also been reported, which interestingly did not feature direct coordination of the bipyridine to the metal but existed as a protonated 2,4-bipyridinium cation hydrogen-bonded to the [Nd(H₂O)₉]³⁺ aqua-complex. researchgate.net

Schiff Bases: Schiff base ligands, typically formed from the condensation of an amine and an aldehyde or ketone, are highly versatile. rsisinternational.org Those containing a combination of nitrogen and oxygen donor atoms demonstrate flexible coordination modes. mdpi.com

The Schiff base bis(salicylaldehyde) orthophenylenediamine, a tetradentate ligand, reacts with neodymium salts to form complexes where the ligand coordinates via its azomethine nitrogen and phenolic oxygen atoms. rsisinternational.orgorientjchem.org

Trivalent lanthanide complexes with Schiff bases derived from 3-phenyl-4-amino-5-mercapto-1,2,4-triazole have been synthesized from anhydrous lanthanide(III) chloride. nih.gov In these cases, the Schiff bases act as dibasic tetradentate ligands, coordinating through two azomethine nitrogen atoms and two thiol sulfur atoms. nih.gov

Studies on Nd(III) complexes with Schiff bases of the [(phenylimino)methyl]phenol-type show that ligand design significantly impacts the coordination. tandfonline.com Depending on the substituents, the ligand can coordinate in a bidentate fashion via phenolate (B1203915) and methoxy (B1213986) oxygens or monodentately through only the phenolate oxygen. tandfonline.com

The use of multiple types of ligands in one system allows for the fine-tuning of the coordination environment around the Nd³⁺ ion. These mixed-ligand complexes can exhibit unique structural features and properties.

A complex synthesized with the octadentate polypyridine ligand 6,6'-bis[bis(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine (B1247663) (btpa) and neodymium chloride resulted in a structure where the Nd³⁺ ion is coordinated to seven nitrogen atoms from the btpa ligand and two chloride ions, yielding a nine-coordinate geometry described as a monocapped cube. researchgate.net This demonstrates that even with a potentially octadentate ligand, other ions like chloride can complete the coordination sphere.

In another example, a ternary complex of neodymium was synthesized using two different biochemical ligands, lansoprazole (B1674482) and uracil. asianpubs.org Spectroscopic analysis indicated that both ligands coordinated to the Nd(III) ion, with the presence of coordinated water also confirmed. asianpubs.org

Mixed-ligand complexes involving carboxylic acids and neutral nitrogen-containing ligands have also been studied. researchgate.net Coordination of the neutral ligands through nitrogen donor atoms was found to increase the electron density on the Nd(III) ion. researchgate.net The introduction of a fluorine-free ionic liquid electrolyte has been shown to enable cleaner electrodeposition of neodymium, highlighting the role of the coordination environment in applied processes. researchgate.net

Solution-Phase Complexation and Speciation

The behavior of this compound in solution is complex, with the identity and concentration of the various neodymium-containing species being highly dependent on conditions such as the solvent, pH, and the concentration of other anions.

The stability of complexes in solution is quantified by formation constants (β). Spectrophotometric studies have been used to determine the formation constants for neodymium chloride complexes in aqueous solutions at various temperatures. At 25°C, the free aqua ion, Nd³⁺, is the dominant species. researchgate.netresearchgate.net As temperature increases, the formation of chloride complexes, specifically NdCl²⁺ and NdCl₂⁺, becomes much more favorable. researchgate.netresearchgate.net

Below is a table of selected formation constants for neodymium chloride species in aqueous solution.

| Reaction | log β (25°C) | log β (100°C) | log β (150°C) | log β (200°C) | log β (250°C) | Reference |

| Nd³⁺ + Cl⁻ ⇌ NdCl²⁺ | 0.28 | 1.00 | 1.63 | 2.25 | 2.87 | researchgate.netresearchgate.net |

| Nd³⁺ + 2Cl⁻ ⇌ NdCl₂⁺ | - | 0.10 | 1.15 | 2.20 | 3.25 | researchgate.netresearchgate.net |

Note: Values are from spectrophotometric studies at a pressure of 50 bars. The values at lower temperatures are considered less reliable. researchgate.net

In organic phases, the complexation behavior can differ significantly. The formation of anionic metal complexes, such as [NdCl₄]⁻, is often enhanced in solvents with a lower dielectric constant compared to water. rsc.org For instance, studies on the extraction of Nd(III) from chloride solutions using an ionic liquid derived from Aliquat 336 and Oleic Acid propose models based on the extraction of different species depending on the chloride concentration in the aqueous phase. upc.edu

The pH of the aqueous phase has a strong influence on the speciation of neodymium. In solvent extraction studies, the optimal equilibrium pH range for extracting Nd(III) from chloride solutions has been identified as 5.0 to 6.5. upc.eduupc.edu Geochemical modeling also focuses on near-neutral pH conditions (6.0 to 7.5) to understand neodymium mobility in near-surface environments. researchgate.net Higher pH values can lead to the precipitation of Nd(OH)₃, although high chloride concentrations can shift this precipitation to a higher pH. upc.edu

The concentration of chloride and other anions is a critical factor.

Chloride Concentration: In aqueous solutions at ambient temperature and low chloride concentrations, the free Nd³⁺ aqua ion is the main species. researchgate.net As the chloride concentration increases, the equilibrium shifts towards the formation of chloro-complexes like NdCl²⁺ and NdCl₂⁺. researchgate.netupc.edu This effect becomes more pronounced at elevated temperatures. researchgate.netresearchgate.net This principle is utilized in hydrometallurgy, where high chloride concentrations in the aqueous phase promote the formation of neodymium chloride species that can then be extracted into an organic phase. upc.edu

Other Anions: The presence of other coordinating anions, such as nitrate (B79036), sulfate, or borate, will lead to competitive complexation. Acids like HCl, HNO₃, and H₂SO₄ are used in processing, and the corresponding anions form complexes with different stability constants, affecting extraction behavior. bibliotekanauki.pl The addition of nitrate ions, for example, has been shown to increase the extraction efficiency of neodymium, an outcome attributed to a salting-out effect. bibliotekanauki.pl Similarly, the presence of tetraborate (B1243019) ions can form moderately strong complexes with Nd(III), influencing its solubility and speciation in brines. scispace.com

Solvation Phenomena and Solvent Effects

The solvation of this compound (NdCl₃) is a critical aspect of its chemistry, as the nature of the solvent profoundly influences the structure and composition of the coordination sphere around the Nd³⁺ ion. The dissolution of anhydrous NdCl₃ in different solvents leads to the formation of distinct solvated species, a phenomenon that has been investigated using techniques such as X-ray diffraction and spectrophotometry. acs.org

The structure of the solvated complex is highly dependent on the solvent used. In aqueous solutions, the dominant species is the aquo ion, [Nd(H₂O)₈]³⁺, which is a common feature for many rare earth chlorides. wikipedia.org However, when dissolved in other solvents, the chloride ions can participate directly in the inner coordination sphere. For instance, in methanol, the primary species are [NdCl₂(CH₃OH)₆]⁺. acs.orgwikipedia.org In a 10 N hydrochloric acid solution, the average inner-sphere solute species is [NdCl(H₂O)₇]²⁺. acs.org Despite the differences in ligand structure, the coordination number of the neodymium ion is consistently eight in these environments. acs.orgwikipedia.org

The extent to which NdCl₃ dissociates upon dissolution is also solvent-dependent. While it forms a fully solvated cation in water, significant inner-sphere complexation with chloride ions occurs in methanol. acs.org Studies have determined the inner-sphere contact distances for Nd-O to be approximately 2.41 Å and for Nd-Cl to be about 2.78 Å. acs.org

The solubility of NdCl₃ varies considerably with the solvent. It is readily soluble in polar solvents like water and ethanol (B145695) but is not soluble in nonpolar solvents such as chloroform (B151607) or ether. wikipedia.org The solubility in methanol has been a subject of some discrepancy in the literature, with different studies reporting the formation of different solvates, such as NdCl₃·3CH₃OH and NdCl₃·4CH₃OH, which affects the measured solubility. nist.gov Interestingly, while NdCl₃ itself is insoluble in aliphatic hydrocarbon solvents like hexane, it can be made soluble through the formation of a specific neodymium chloride complex, which facilitates its use in nonpolar media for applications like catalysis. google.com

Table 1: Solvated Species of this compound in Various Solvents

| Solvent | Dominant Solvated Species | Coordination Number | Source(s) |

|---|---|---|---|

| Water (H₂O) | [Nd(H₂O)₈]³⁺ | 8 | acs.orgwikipedia.org |

| Methanol (CH₃OH) | [NdCl₂(CH₃OH)₆]⁺ | 8 | acs.orgwikipedia.org |

Table 2: Solubility of this compound and its Hydrate (B1144303)

| Compound | Solvent | Solubility | Temperature (°C) | Source(s) |

|---|---|---|---|---|

| NdCl₃·6H₂O | Water | 967 g/L | 13 | chemeurope.com |

| NdCl₃ | Water | 1000 g/L | 25 | wikipedia.org |

| NdCl₃ | Ethanol | 445 g/L | Not Specified | wikipedia.orgchemeurope.com |

| NdCl₃ | Methanol | ~2.75-2.84 mol/kg | 25.15 | nist.gov |

| NdCl₃ | Chloroform | Insoluble | Not Specified | wikipedia.org |

Thermodynamics of Complex Formation

The thermodynamics of complex formation involving this compound are fundamental to understanding its behavior in solution, particularly the stability of the resulting complexes. The formation of chloro complexes of neodymium in aqueous solutions has been studied spectrophotometrically across a range of temperatures. researchgate.net

At ambient temperature (25°C), the simple aquo ion, Nd³⁺(aq), is the predominant species in chloride solutions. However, as the temperature increases, the formation of chloro complexes, specifically [NdCl]²⁺ and [NdCl₂]⁺, becomes much more significant. researchgate.net The stability of these complexes is described by their formation constants (β). Equilibrium constants have been calculated for the reactions:

Nd³⁺ + Cl⁻ ⇌ [NdCl]²⁺ (β₁)

Nd³⁺ + 2Cl⁻ ⇌ [NdCl₂]⁺ (β₂)

These studies show a clear trend of increasing complex stability with increasing temperature. researchgate.net

Table 3: Logarithm of Equilibrium Constants (log β) for Neodymium(III) Chloro Complex Formation at 50 bars

| Temperature (°C) | log β₁ ([NdCl]²⁺) | log β₂ ([NdCl₂]⁺) | Source(s) |

|---|---|---|---|

| 25 | 0.3 ± 0.1 | -0.7 ± 0.2 | researchgate.net |

| 50 | 0.6 ± 0.1 | -0.1 ± 0.2 | researchgate.net |

| 100 | 1.2 ± 0.1 | 0.8 ± 0.2 | researchgate.net |

| 150 | 1.8 ± 0.1 | 1.7 ± 0.2 | researchgate.net |

| 200 | 2.5 ± 0.1 | 2.6 ± 0.2 | researchgate.net |

From a broader thermodynamic perspective, the formation of inner-sphere complexes by lanthanide ions is often an entropically driven process. The enthalpy change (ΔH°) for inner-sphere complexation is typically unfavorable (endothermic, or positive), meaning the reaction absorbs heat. scispace.com The favorable Gibbs free energy change (ΔG°), which indicates a spontaneous process, is therefore the result of a large, positive entropy change (ΔS°). scispace.com This positive entropy change arises from the significant disruption and release of highly ordered water molecules from the primary coordination sphere of the large Nd³⁺ cation when a ligand replaces them. scispace.comrsc.org

Thermodynamic parameters have been determined for specific systems, such as the solvent extraction of Nd³⁺. For example, in an extraction system using D2EHPA and lactic acid, the reaction was found to be endothermic. The positive entropy change confirms that the extraction system becomes more disordered, which is characteristic of inner-sphere complexation. rsc.org

Table 4: Thermodynamic Parameters for the Extraction of Nd(III) at 298 K

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| ΔH° (Enthalpy Change) | >0 kJ·mol⁻¹ | Endothermic reaction | rsc.org |

| ΔG° (Gibbs Free Energy Change) | Negative Value | Spontaneous process | rsc.org |

The kinetic aspects of complex formation can also be challenging. For instance, the insertion of lanthanide ions like Nd³⁺ into the coordination cavity of large macrocyclic ligands like porphyrins is often a slow and complex process in aqueous solution. This is due to the high stability of their aquo complexes. hilarispublisher.com

Spectroscopic Investigations of Neodymium Iii Chloride and Doped Systems

Optical Absorption Spectroscopy

f-f Transitions and Energy Level Schemes

The characteristic pink color of Neodymium(III) chloride (NdCl₃) arises from electronic transitions within the 4f orbital. numberanalytics.comnumberanalytics.com These transitions, known as f-f transitions, are responsible for the absorption and emission of light by neodymium ions. numberanalytics.com The energy levels of the 4f³ electronic configuration of the Nd³⁺ ion are influenced by spin-orbit coupling and the surrounding ligand field. numberanalytics.com In NdCl₃, these transitions are Laporte forbidden but can be partially allowed through the mixing of 4f and 5d orbitals or with charge transfer states of adjacent ligands. mdpi.com

The absorption spectra of NdCl₃, whether in solution or as a solid, display several sharp absorption bands corresponding to transitions from the ⁴I₉/₂ ground state to various excited states. mdpi.comresearchgate.net For instance, in a Ge-Sb-S glass doped with NdCl₃, absorption bands are assigned to electron transfers from the ⁴I₉/₂ level to higher energy levels including ²G₅/₂, ²G₇/₂, ²H₁₁/₂, ⁴F₉/₂, ⁴F₇/₂, ⁴S₃/₂, ²H₉/₂, ⁴F₅/₂, ⁴F₃/₂, ⁴I₁₃/₂, and ⁴I₁₁/₂. researchgate.net High-resolution infrared absorption spectroscopy of NdCl₃ crystals has identified transitions from the ground state to the ⁴I₁₃/₂ and the previously unknown ⁴I₁₅/₂ states. aip.org

The specific energy levels and the splitting of these levels (Stark splitting) are sensitive to the local environment of the Nd³⁺ ion. aip.orgoup.com For example, the absorption and fluorescence spectra of Nd³⁺ in NdCl₃ diluted with Lanthanum chloride (LaCl₃) have been extensively studied to create a detailed empirical energy-level diagram. aip.org The hypersensitive transition ⁴G₅/₂ ← ⁴I₉/₂, with an absorption maximum around 586 nm, is particularly sensitive to the ligand environment, including the symmetry of the coordination polyhedron. rsc.orgijraset.com

The table below presents some of the observed electronic transitions for the Nd³⁺ ion in different environments.

| Transition | Host/Solvent | Reference |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | Phosphonate (B1237965) Ester Complexes | mdpi.com |

| ⁴I₉/₂ → various excited states | Ge-Sb-S Glass | researchgate.net |

| ⁴I₉/₂ → ⁴I₁₃/₂, ⁴I₁₅/₂ | LaCl₃ Crystal | aip.org |

| ⁴I₉/₂ → ⁴G₅/₂ | Various | rsc.orgijraset.com |

Judd-Ofelt Intensity Parameter Analysis

The Judd-Ofelt theory is a powerful tool used to analyze the intensities of f-f transitions in lanthanide ions. nih.govtandfonline.com It allows for the calculation of three intensity parameters, Ω₂, Ω₄, and Ω₆, from the experimentally measured oscillator strengths of the absorption bands. nih.gov These parameters provide insights into the local environment and bonding characteristics of the Nd³⁺ ion. tandfonline.comias.ac.in

The Ω₂ parameter is particularly sensitive to the covalency of the metal-ligand bond and the symmetry of the coordination site. ias.ac.in The Ω₄ and Ω₆ parameters are more related to the rigidity of the host material. ias.ac.in Studies on NdCl₃ dissolved in various organic solvents like methanol (B129727), isopropanol, and butanol have shown that the Judd-Ofelt parameters can be successfully derived from the absorption spectra recorded in the UV-visible and near-infrared regions. nih.gov Similarly, analysis has been performed on powdered samples of neodymium compounds, including NdCl₃·6H₂O, using photoacoustic spectroscopy. tandfonline.com

The Judd-Ofelt parameters for Nd³⁺ have been determined in various host materials, and a linear correlation has been observed between the relative values of Ω₂ and the relative oscillator strengths of hypersensitive transitions. tandfonline.com This analysis is crucial for understanding the potential of Nd³⁺-doped materials for applications such as lasers, where the transition probabilities are a key factor. dtic.mil

Below is a table summarizing Judd-Ofelt parameters for Nd³⁺ in different systems.

| Host/Solvent | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Reference |

| Methanol | 1.83 | 5.23 | 8.35 | nih.gov |

| Iso-propanol | 2.15 | 5.89 | 9.12 | nih.gov |

| Butanol | 2.48 | 6.12 | 9.87 | nih.gov |

| Potassium Chlorophosphate Glass (0.1 mol%) | 4.89 | 3.11 | 4.56 | ias.ac.in |

| Potassium Chlorophosphate Glass (0.5 mol%) | 5.12 | 3.45 | 4.88 | ias.ac.in |

| Lead Chlorophosphate Glass (0.1 mol%) | 5.23 | 3.56 | 5.11 | ias.ac.in |

| Lead Chlorophosphate Glass (0.5 mol%) | 5.54 | 3.87 | 5.43 | ias.ac.in |

Spectrophotometric Studies of Complexation Equilibria

Spectrophotometry is a valuable technique for investigating the formation and stability of neodymium(III) complexes in solution. By monitoring changes in the absorption spectra, particularly the hypersensitive bands, researchers can determine the stoichiometry and formation constants of various complex species. researchgate.netasianpubs.org

Studies on the complexation of Nd³⁺ with chloride ions at elevated temperatures (25 to 250°C) have shown that while the simple Nd³⁺ ion is dominant at room temperature, NdCl²⁺ and NdCl₂⁺ become the dominant species at higher temperatures. researchgate.net The formation constants (β₁ and β₂) for these complexes have been calculated, providing crucial data for understanding the transport of rare earth elements in geological fluids. researchgate.net

The complexation of Nd³⁺ has also been studied with various organic ligands. For example, the reaction with N,N'-bis(2-aminobenzoyl)ethylenediamine forms a complex with an absorption maximum at 350 nm in the pH range of 6.0-7.5. asianpubs.org Similarly, the complexation with 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) in micellar media has been investigated, showing the formation of an intense red-colored complex. niscpr.res.in These studies often involve determining the optimal pH for complex formation and assessing the effect of other ions on the equilibrium. asianpubs.orgniscpr.res.in

The table below shows the formation constants for neodymium chloride complexes at different temperatures.

| Temperature (°C) | log β₁ (Nd³⁺ + Cl⁻ ⇌ NdCl²⁺) | log β₂ (Nd³⁺ + 2Cl⁻ ⇌ NdCl₂⁺) | Reference |

| 25 | 0.3 ± 0.2 | - | researchgate.net |

| 100 | 1.3 ± 0.2 | 1.1 ± 0.3 | researchgate.net |

| 150 | 1.8 ± 0.2 | 2.0 ± 0.3 | researchgate.net |

| 200 | 2.3 ± 0.2 | 2.8 ± 0.3 | researchgate.net |

| 250 | 2.7 ± 0.2 | 3.5 ± 0.3 | researchgate.net |

Luminescence Spectroscopy

Near-Infrared Emission Characteristics

This compound and its complexes are known for their characteristic near-infrared (NIR) luminescence. mdpi.comnih.gov This emission originates from intra-configurational 4f-4f transitions, which, although Laporte-forbidden, become partially allowed due to environmental interactions. mdpi.com The most prominent emission bands are typically centered around 890 nm, 1060 nm, and 1350 nm. mdpi.comresearchgate.net These correspond to transitions from the ⁴F₃/₂ excited state to the lower-lying ⁴I₉/₂, ⁴I₁₁/₂, and ⁴I₁₃/₂ levels, respectively. mdpi.comresearchgate.net

The luminescence can be excited by directly populating the f-levels of the Nd³⁺ ion or through an energy transfer process from a sensitizing ligand. nih.gov For instance, excitation at 750 nm, which corresponds to the ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ transition, results in the characteristic three-band NIR emission. mdpi.com In some systems, such as NdCl₃-doped Ge-Sb-S glass, upconversion luminescence has been observed, where excitation with lower-energy light (e.g., 1064 nm) leads to higher-energy emission (e.g., 890 nm). researchgate.netioffe.ru

The fluorescence characteristics, including the spontaneous transition probability, luminescence branching ratio, radiative lifetime, and stimulated emission cross-section, have been evaluated for NdCl₃ in various solvents. nih.gov These parameters are crucial for assessing the potential of Nd³⁺-based materials in applications like lasers and optical amplifiers. wikipedia.org

The main NIR emission transitions of Nd³⁺ are summarized in the table below.

| Transition | Approximate Wavelength (nm) | Reference |

| ⁴F₃/₂ → ⁴I₉/₂ | 890 | mdpi.comresearchgate.netnih.gov |

| ⁴F₃/₂ → ⁴I₁₁/₂ | 1060 | mdpi.comresearchgate.net |

| ⁴F₃/₂ → ⁴I₁₃/₂ | 1350 | mdpi.com |

| ⁴F₃/₂ → ⁴I₁₅/₂ | 1540 | researchgate.netioffe.ru |

Influence of Ligand Environment on Luminescence Properties

The luminescence properties of the Nd³⁺ ion are highly sensitive to its immediate coordination environment. mdpi.commdpi.com The nature of the ligands, the symmetry of the coordination polyhedron, and the presence of solvent molecules can all significantly influence the emission spectra, quantum yield, and lifetime. oup.commdpi.com

The Stark splitting of the emission bands, which arises from the lifting of the degeneracy of the J-levels by the crystal field, provides detailed information about the symmetry of the Nd³⁺ site. oup.commdpi.com For example, a greater number of sub-bands in the emission spectrum can indicate a lower symmetry of the coordination polyhedron. mdpi.com In phosphonate ester-supported neodymium(III) nitrate (B79036) and chloride complexes, both the nitrate and chloride anions have a significant influence on the photoluminescence spectra. mdpi.com

Studies on tris and tetrakis complexes with pyrazolone-based ligands have shown that increasing the number of coordinating ligands can enhance the molar extinction coefficient and, in some cases, the luminescence quantum yield. mdpi.com The substitution of water molecules in the coordination sphere by organic ligands is often a key strategy to reduce non-radiative decay pathways, which occur through coupling with high-frequency vibrations (like O-H), thereby enhancing luminescence efficiency. mdpi.com The formation of rigid and symmetrical coordination shells around the Nd³⁺ ion, as observed in certain solvent systems, can also lead to enhanced emission. oup.com

The table below illustrates the effect of the ligand environment on the quantum yield of Nd³⁺ complexes.

| Complex | Quantum Yield (%) | Reference |

| [Nd(Qcy)₃(H₂O)(EtOH)] | 1.3 | mdpi.com |

| [H₃O][Nd(Qcy)₄] | 1.3 | mdpi.com |

| Nd(hfa-D)₃ in DMSO-d₆ | 0.44 | oup.com |

| Nd(hfa-D)₃ in Acetone-d₆ | 0.05 | oup.com |

Quantum Yields and Lifetimes of Excited States

The efficiency of the luminescence of neodymium(III) ions is quantified by the quantum yield (Φ), which is the ratio of emitted photons to absorbed photons. The lifetime (τ) of an excited state is the average time the ion remains in that state before returning to the ground state. These two parameters are crucial for evaluating the performance of Nd³⁺-based luminescent materials.

The lifetime of the excited state is directly affected by non-radiative decay processes. When Nd³⁺ is doped into perovskite nanocrystals, the suppression of non-radiative recombination pathways can lead to a high photoluminescence quantum yield (PLQY) of up to 97% in solution. acs.org In complexes with organic ligands, such as those involving β-diketonates, the lifetime can be significantly enhanced by deuteration of the ligands and the use of deuterated solvents like DMSO-d₆. oup.com For example, the Nd(pom-D)₃ complex in DMSO-d₆ showed a lifetime of 14.5 µs, which was more than double that of the Nd(hfa-D)₃ complex. oup.com

The quantum yields and lifetimes for several neodymium complexes are summarized in the table below. The radiative lifetime (τ_rad) can be estimated from absorption spectra, and the quantum yield can then be calculated using the formula Φ = τ_obs / τ_rad. researchgate.net

| Complex | Host/Solvent | Excitation Wavelength (nm) | Observed Lifetime (τ_obs) (μs) | Quantum Yield (Φ) (%) | Reference |

| Nd(5,6-DTFI)₃(H₂O)(CH₃OH) | Solid | 410 | 0.78 | 0.18 | researchgate.net |

| Nd(5,6-DTFI)₃(phen) | Solid | 410 | 1.25 | 0.29 | researchgate.net |

| RuL¹-NdL³ | Ethanol (B145695) | 450 | - | 44 (η_EnT) | scielo.brchalmers.se |

| RuL²-NdL⁴ | Ethanol | 450 | - | 84 (η_EnT) | scielo.brchalmers.se |

| Nd(hfa-D)₃ | DMSO-d₆ | 532 | 6.8 | 0.94 (total) | oup.com |

| Nd(pom-D)₃ | DMSO-d₆ | 532 | 14.5 | 2.0 (total) | oup.com |

| NdCl₃-doped CsPbBr₃ NCs | Solution | - | - | 97 (PLQY) | acs.org |

Temperature-Dependent Photoluminescence

The photoluminescence (PL) of this compound and its doped systems often exhibits a strong dependence on temperature. Studying these changes provides valuable insights into the electronic structure and the influence of electron-phonon interactions.

In many Nd³⁺-doped materials, emission spectra become more resolved at low temperatures. For example, in phosphonate ester-supported neodymium(III) nitrate complexes, which serve as an analogue for chloride systems, ten distinct emission lines for the ⁴F₃/₂ → ⁴I₉/₂ transition can be observed at 5 K. mdpi.com At higher temperatures, these lines broaden and overlap due to increased electron-phonon interactions. mdpi.com

The population of the Stark sublevels of the excited ⁴F₃/₂ state (labeled R₁ and R₂) is governed by Boltzmann distribution and is therefore temperature-dependent. At room temperature, the higher energy R₂ sublevel is thermally populated, leading to emission lines originating from this level. mdpi.com As the temperature decreases, the population of the R₂ level diminishes, resulting in a decrease in the intensity of its corresponding emission lines. mdpi.com This phenomenon allows for the assignment of specific emission lines to transitions from either the R₁ or R₂ sublevel. For instance, in one study, emission lines centered at 869.3 nm, 875.3 nm, 879.8 nm, 892.6 nm, and 901.2 nm were observed to increase in intensity with rising temperature, identifying them as originating from the R₂ sublevel. mdpi.comnih.gov

This temperature-dependent luminescence is the basis for applications in nanothermometry. Neodymium-doped sodium yttrium fluoride (B91410) nanocrystals (Nd-NCs) have been developed for temperature sensing in biological systems. biorxiv.org The ratio of the intensities of two different emission peaks (luminescent intensity ratio, LIR) can be calibrated against temperature. These Nd-NCs show a linear correlation of the LIR with temperature, demonstrating high thermal sensitivity. biorxiv.org For example, under 808 nm excitation, a thermal sensitivity (S_R) of 0.17%/°C was achieved in the biologically relevant range of 35-60°C. biorxiv.org

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the structure of this compound complexes by identifying the vibrational modes of the molecule, particularly the bonds between the neodymium ion and its ligands.

Metal-Ligand Stretching Modes

The direct vibrational mode between the neodymium ion and the chloride ligand (Nd-Cl) is a key indicator of complex formation. In Raman spectroscopic studies of Dy³⁺ in chloride solutions, which serves as a good analogue for Nd³⁺, a band corresponding to the Dy-Cl stretching mode was identified near 240 cm⁻¹. researchgate.net The intensity of this band was shown to increase with temperature, indicating a greater degree of chloride complexation at higher temperatures. researchgate.net

In more complex systems, such as NdCl₃ dissolved in a lithium borohydride (B1222165) electrolyte, Raman spectroscopy revealed a prominent symmetric Nd-Cl stretching vibration at 250 cm⁻¹. inl.gov This observation, supported by DFT calculations, confirmed the coordination of chloride ions to the neodymium center. inl.gov

When neodymium(III) is coordinated by organic ligands, the Nd-O and Nd-N stretching modes also provide structural information. In a study of a neodymium(III) complex with orotic acid, significant differences were observed in the IR and Raman spectra of the complex compared to the free ligand, which helped elucidate the metal-ligand binding mode. nih.gov In a heterobimetallic Ru(II)-Nd(III) complex, Raman spectroscopy confirmed the coordination of the ruthenium(II) unit through a band observed at 1030 cm⁻¹, assigned to the Ru-N stretching vibration. scielo.br

The table below presents some characteristic metal-ligand stretching frequencies observed in this compound and related systems.

| System | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |

| DyCl₃ in aqueous solution | Dy-Cl stretch | ~240 | Raman | researchgate.net |

| NdCl₃ in LiBH₄/THF | Nd-Cl symmetric stretch | 250 | Raman | inl.gov |

| Ru(II)-Nd(III) complex | Ru-N stretch | 1030 | Raman | scielo.br |

| NdCl₆³⁻ in molten salts | ν₁ (A₁g) | ~260 | Raman | researchgate.net |

| NdCl₆³⁻ in molten salts | ν₂ (E_g) | ~200 | Raman | researchgate.net |

| NdCl₆³⁻ in molten salts | ν₅ (F₂g) | ~110 | Raman | researchgate.net |

Identification of Binding Modes

Vibrational spectroscopy is instrumental in determining how ligands bind to the neodymium(III) ion (e.g., monodentate vs. bidentate). This is often achieved by comparing the vibrational spectra of the free ligand with that of the metal complex.

In the case of carboxylate ligands, the separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can indicate the coordination mode. For a neodymium(III) complex with orotic acid, the symmetric stretch of the carboxylate group was observed around 1407-1411 cm⁻¹, which is consistent with data for unidentate ligands. nih.gov

The coordination of other functional groups can also be tracked. For instance, in a cerium(IV)-nitrate system, which is analogous to lanthanide systems, the polarization of a Raman band at 1538 cm⁻¹ was used as a criterion to establish that the nitrate ion coordinates to the cerium(IV) ion in a bidentate fashion. cdnsciencepub.com

In studies of NdCl₃ in molten alkali chloride melts, Raman spectroscopy has been used to identify the coordination geometry. In alkali chloride-rich melts, the spectra are dominated by bands corresponding to the octahedral NdCl₆³⁻ species. researchgate.net In melts with higher concentrations of NdCl₃, the appearance of additional polarized and depolarized bands suggests the formation of bridged and distorted octahedral species, indicating a more complex, network-like structure. researchgate.net

X-ray Absorption Spectroscopy (XAS/XANES/EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound systems, XAS at the Nd L₃-edge (around 6208-6213 eV) is used to probe the coordination environment of the Nd³⁺ ion. oup.comresearchgate.net The XANES region provides information on the oxidation state and coordination geometry, while the EXAFS region allows for the determination of bond distances and coordination numbers of the neighboring atoms.

Studies on hydrated lanthanide trichlorides, including neodymium, show that the Nd L₃-edge XANES spectra exhibit a sharp, narrow white line. researchgate.netosti.gov A comparison between the XANES spectra of hydrated trichlorides (LnCl₃·nH₂O) and their corresponding oxychlorides (LnOCl) revealed a blue shift (a shift to higher energy) of about 0.8-2.0 eV for the trichlorides. osti.gov This shift is indicative of a higher symmetry environment and structural stabilization in the hydrated trichloride (B1173362) compared to the oxychloride. osti.gov

EXAFS analysis of aqueous this compound solutions has been used to study the structure of chloro-aqua complexes at various temperatures. At elevated temperatures (150-500°C), inner-sphere complexes of the type Nd(H₂O)_(δ-n)Cl_n⁺³⁻ⁿ are formed. osti.gov The number of coordinated chloride ions (n) increases with temperature, while the number of coordinated water molecules decreases. osti.gov For example, 'n' was found to increase from 1.2 to 2.0 as the temperature rose from 150°C to 500°C. osti.gov

In other complex systems, such as neodymium complexes with β-diketone ligands in DMSO, XANES and EXAFS analyses have been used to elucidate the coordination structure. oup.com These studies suggested a symmetrical, rigid shell composed of inner-coordinating DMSO molecules and outer, weakly-coordinating ligand molecules. oup.com EXAFS has also been used to confirm the predominant liquid-state speciation as the [NdCl₆]³⁻ ion in certain rare-earth-containing ionic liquids. acs.org

The table below summarizes key findings from XAS studies on neodymium(III) systems.

| System | Technique | Key Findings | Reference |

| NdCl₃ aqueous solution (25-500°C) | Nd L₃-edge XAS/EXAFS | Formation of Nd(H₂O)(δ-n)Cl_n⁺³⁻ⁿ complexes; number of Cl⁻ ligands increases with temperature. | osti.gov |

| Hydrated LnCl₃ vs. LnOCl (Ln=Eu, Gd, Tb, Dy) | L₃-edge XANES | Blue shift of 0.8-2.0 eV for trichlorides, indicating higher symmetry. | osti.gov |

| Nd(III) complexes in ionic liquids | EXAFS | Confirmed predominant [NdCl₆]³⁻ speciation in the liquid state. | acs.org |

| Nd(III) complexes with β-diketones in DMSO | XANES/EXAFS | Symmetrical, rigid double-shell coordination structure with inner DMSO and outer ligands. | oup.com |

| Nd(III) in eudialyte minerals | Nd L₃-edge XANES | Sharp white line at 6213 eV; no systematic change with coordination number. | researchgate.net |

Catalytic Science and Applications of Neodymium Iii Chloride

Photocatalysis Enhancement

Decomposition of Organic Contaminants in Wastewater

Neodymium(III) chloride (NdCl₃) serves as a critical precursor in the development of advanced catalytic materials for the decomposition of persistent organic pollutants in wastewater. Its primary role is as a doping agent or in the formation of composite materials, which enhances the photocatalytic efficiency of semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO). These neodymium-modified catalysts exhibit improved performance, particularly under visible light, making them promising for more energy-efficient water treatment processes.

The introduction of neodymium ions into the crystal lattice of a photocatalyst can lead to several beneficial effects. It can create defects in the crystal structure, which may act as trapping sites for photogenerated electrons, thereby reducing the recombination rate of electron-hole pairs. This separation of charge carriers is a crucial factor in enhancing photocatalytic activity. Furthermore, the presence of neodymium can extend the light absorption of wide-bandgap semiconductors into the visible region of the spectrum, allowing for the utilization of a larger portion of solar light.

Research has demonstrated the effectiveness of neodymium-doped catalysts in degrading a variety of organic contaminants, including industrial dyes, phenols, and other refractory organic compounds. The synthesis of these catalysts often involves methods such as sol-gel, hydrothermal synthesis, or co-precipitation, where this compound is a commonly used source of neodymium ions. beilstein-journals.orgnih.gov

Detailed Research Findings

Studies have shown that the photocatalytic activity of materials like TiO₂ can be significantly enhanced by modification with neodymium, often using this compound as the starting material. For instance, Nd-modified TiO₂ nanoparticles have been shown to be effective in the degradation of phenol (B47542) and toluene (B28343) under visible light irradiation. beilstein-journals.org The method of preparation, such as hydrothermal versus sol-hydrothermal techniques, has been found to influence the surface properties and, consequently, the photocatalytic efficiency of the resulting material. beilstein-journals.org

In the degradation of textile dyes, which are a major class of industrial pollutants, neodymium-containing catalysts have shown high efficacy. For example, Nd-doped ZnO nanoparticles have demonstrated superior degradation of Methylene Blue compared to undoped ZnO. Similarly, neodymium-nitrogen co-doped TiO₂ (Nd-N/TiO₂) has been reported to achieve high decolorization efficiency of Acid Blue-29 dye under visible light. nih.gov The synergistic effect of co-doping can lead to a more significant reduction in the material's band gap and improved charge separation. nih.gov

The tables below summarize the performance of various photocatalysts synthesized using this compound as a precursor for the degradation of different organic pollutants.

Table 1: Photocatalytic Degradation of Phenolic Compounds

This table presents research findings on the degradation of phenol using neodymium-modified catalysts.

| Organic Contaminant | Catalyst | Nd Content (% mol) | Catalyst Preparation Method | Light Source | Degradation Rate (μmol·dm⁻¹·min⁻¹) | Reference |

| Phenol | Nd-TiO₂ | 0.25 | Hydrothermal (HT) | Visible (λ > 420 nm) | 0.62 | beilstein-journals.org |

| Phenol | Nd-TiO₂ | 0.25 | Sol-Hydrothermal (SHT) | Visible (λ > 420 nm) | 0.31 | beilstein-journals.org |

| Phenol | Nd-TiO₂ | Not Specified | Hydrothermal | UV-Vis (λ > 350 nm) | 1.22 | beilstein-journals.org |

Table 2: Photocatalytic Degradation of Dyes

This table details the efficiency of neodymium-containing catalysts in the degradation of various dyes commonly found in industrial wastewater.

| Organic Contaminant | Catalyst | Nd Content (% mol) | Initial Conc. (ppm) | Light Source | Time (min) | Degradation Efficiency (%) | Reference |

| Methylene Blue | Nd-doped TiO₂ | 0.5 | Not Specified | Not Specified | Not Specified | 96.2 | researchgate.net |

| Acid Blue-29 | Nd-N/TiO₂ | Not Specified | Not Specified | Visible Light | 80 | 92 | nih.gov |

| Congo Red | Mg-Co ferrite | Not Specified | 30 | Visible Light | 60 | 95.4 | jwent.net |